![molecular formula C19H14INO4 B4065658 2-iodo-5-{[(2-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B4065658.png)

2-iodo-5-{[(2-naphthyloxy)acetyl]amino}benzoic acid

Overview

Description

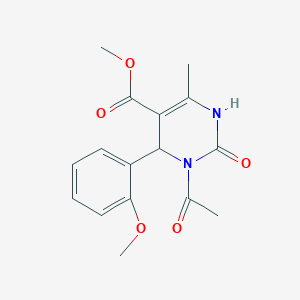

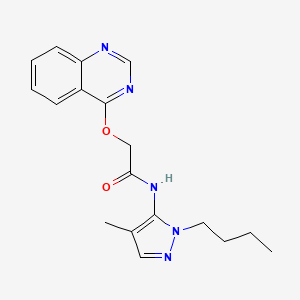

2-iodo-5-{[(2-naphthyloxy)acetyl]amino}benzoic acid, also known as INABA, is a chemical compound that has been widely used in scientific research. It is a derivative of benzoic acid and has a molecular weight of 458.3 g/mol. INABA is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents.

Scientific Research Applications

Organic Synthesis and Chemical Characterization

Synthesis of Organotin(IV) Complexes

Organotin(IV) complexes of related naphthylamido benzoic acid derivatives have been synthesized, characterized by various spectroscopic methods, and evaluated for their cytotoxicity and antimicrobial activities. These studies suggest potential applications in developing antimicrobial agents and exploring the role of tin complexes in medicinal chemistry (Shahid et al., 2009).

Hypervalent Iodine(III)-Mediated Synthesis

Functionalized naphthalene derivatives have been synthesized through a benzannulation strategy, demonstrating the versatility of hypervalent iodine in facilitating complex organic transformations. This method offers a broad substrate scope and good functional group tolerance, useful for synthesizing polysubstituted naphthalene derivatives (Gao et al., 2013).

Medicinal Chemistry and Pharmaceutical Applications

Biosynthesis of Natural Products

The precursor role of 3-amino-5-hydroxy benzoic acid in synthesizing a large group of natural products, including naphthalenic and benzenic ansamycins, highlights the significance of related chemical structures in pharmaceutical research. Understanding the biosynthesis pathways can aid in developing novel therapeutics (Kang et al., 2012).

Development of Retinoidal Compounds

Research into aromatic amides resembling the structure of 2-iodo-5-{[(2-naphthyloxy)acetyl]amino}benzoic acid has led to the identification of compounds with potent retinoidal activities. These findings are crucial for designing new drugs targeting specific cellular pathways for cancer treatment and other diseases (Kagechika et al., 1988).

Chemical Properties and Reactions

Iodination Studies

The iodination of aromatic compounds has been explored, providing insights into the reactivity and selectivity of iodine in organic synthesis. Such studies are essential for understanding the mechanisms underlying the formation of iodinated organic molecules, which are prevalent in pharmaceuticals and agrochemicals (Ogata et al., 1964).

properties

IUPAC Name |

2-iodo-5-[(2-naphthalen-2-yloxyacetyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14INO4/c20-17-8-6-14(10-16(17)19(23)24)21-18(22)11-25-15-7-5-12-3-1-2-4-13(12)9-15/h1-10H,11H2,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITLCPUDCRRLFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC(=C(C=C3)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-5-{[(naphthalen-2-yloxy)acetyl]amino}benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-bromo-2-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4065575.png)

![2-{[2-nitro-5-(1-piperazinyl)phenyl]thio}-1H-benzimidazole](/img/structure/B4065580.png)

![methyl N-[3-(4-morpholinylsulfonyl)benzoyl]-N-2-pyridinyl-beta-alaninate](/img/structure/B4065613.png)

![(2-ethylbenzyl)methyl[(1-methylpiperidin-3-yl)methyl]amine](/img/structure/B4065615.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-methylphenyl)glycinamide](/img/structure/B4065621.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4065637.png)

![4-methyl-N-{4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]phenyl}-1-phthalazinamine](/img/structure/B4065644.png)

![N-methyl-N-({5-[(methyl{2-[(4-methylphenyl)thio]ethyl}amino)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B4065691.png)